Acamprosate

Alcohol Use Disorder Relapse Prevention Active Moiety

Acamprosate (CAS 77337-76-9), calcium bis(N-acetylhomotaurinate), is the only valid tool compound for studying calcium-modulated glutamatergic signaling in alcohol dependence. Generic substitution with homotaurine or free N-acetylhomotaurinate is pharmacologically invalid—only the precise calcium salt delivers the unique biphasic, state-dependent NMDA receptor partial co-agonist profile (potentiation at 5-200 µM; inhibition >100 µM). For analytical method validation, impurity profiling, or clinical comparator studies targeting complete abstinence endpoints, this certified reference standard is mandatory.

Molecular Formula C5H11NO4S
Molecular Weight 181.21 g/mol
CAS No. 77337-76-9
Cat. No. B196724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcamprosate
CAS77337-76-9
Synonymsacamprosate
acamprosate calcium
acamprostate
Acetyl Homotaurinate, Calcium
Acetylhomotaurinate, Calcium
Acetylhomotaurine, Calcium
Acetylhomotaurine, Sodium
Aotal
calcium acetyl homotaurinate
calcium acetylhomotaurinate
calcium acetylhomotaurine
Campral
Campral EC
N Acetylhomotaurine
N Acetylhomotaurine, Monolithium Salt
N Acetylhomotaurine, Monopotassium Salt
N Acetylhomotaurine, Monosodium Salt
N-acetylhomotaurine
N-acetylhomotaurine, calcium (2:1) salt
N-acetylhomotaurine, magnesium (2:1) salt
N-acetylhomotaurine, monolithium salt
N-acetylhomotaurine, monopotassium salt
N-acetylhomotaurine, monosodium salt
N-acetylhomotaurine, zinc (2:1) salt
Regtect
sodium acetylhomotaurine
Zulex
Molecular FormulaC5H11NO4S
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC(=O)NCCCS(=O)(=O)O
InChIInChI=1S/C5H11NO4S/c1-5(7)6-3-2-4-11(8,9)10/h2-4H2,1H3,(H,6,7)(H,8,9,10)
InChIKeyAFCGFAGUEYAMAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5mg/mL
1.88e+01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Acamprosate 77337-76-9: Procurement-Relevant Baseline Characterization for Alcohol Use Disorder Research


Acamprosate (CAS 77337-76-9), chemically known as calcium bis(N-acetylhomotaurinate), is a synthetic derivative of the amino acid taurine and a structural analog of γ-aminobutyric acid (GABA) . It is an FDA-approved medication indicated for the maintenance of abstinence from alcohol in patients with alcohol dependence who are abstinent at treatment initiation [1]. Pharmacologically, acamprosate functions as an NMDA receptor modulator, with a unique 'partial co-agonist' profile at the NMDA receptor complex, and is classified as a neuropsychiatric agent and NMDA receptor antagonist [2]. The active pharmaceutical ingredient is the calcium salt form, which is critical for its biological activity and therapeutic efficacy [3].

Why Acamprosate 77337-76-9 Cannot Be Substituted with In-Class Analogs: Critical Procurement Differentiation


Generic substitution of acamprosate with closely related analogs such as homotaurine (N-acetylhomotaurine) or other GABA/glutamate modulators is pharmacologically invalid due to fundamental differences in active moiety, receptor-binding profiles, and clinical efficacy. Preclinical and clinical evidence demonstrates that the free acid form, N-acetylhomotaurinate, is biologically inactive as a psychotropic agent and fails to reduce alcohol consumption in validated animal models of relapse [1]. The therapeutic effect of acamprosate is attributed to its calcium salt formulation, which is essential for its activity [2]. Furthermore, acamprosate exhibits a unique biphasic, state-dependent modulation of NMDA receptors that is distinct from other NMDA antagonists, as well as a differential efficacy profile in clinical trials when compared to naltrexone, topiramate, and gabapentin [3][4]. These compound-specific properties necessitate precise procurement of the calcium salt form (CAS 77337-76-9) for any research or clinical application requiring the established pharmacological and therapeutic profile.

Acamprosate 77337-76-9: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Active Moiety Differentiation: Acamprosate Calcium vs. Sodium N-Acetylhomotaurinate in Relapse Models

The sodium salt of N-acetylhomotaurinate (the free acid form) is pharmacologically inactive as a psychotropic agent. In three distinct preclinical animal models of alcohol relapse—operant ethanol self-administration in alcohol-preferring rats, cue-induced reinstatement of alcohol-seeking, and the alcohol deprivation effect—the sodium salt failed to produce any therapeutic effect. In contrast, calcium salts produced acamprosate-like effects in all three models, conclusively demonstrating that calcium is the essential active moiety [1]. This finding was further validated in a clinical cohort where patients with higher plasma calcium levels during acamprosate treatment exhibited significantly improved primary efficacy parameters, including longer time to relapse and greater cumulative abstinence [2].

Alcohol Use Disorder Relapse Prevention Active Moiety

Receptor Binding Profile: Acamprosate vs. Taurine and GABA Ligands

Acamprosate demonstrates a distinct receptor-binding profile that differentiates it from its structural analogs. In radioligand binding assays, acamprosate strongly inhibits the binding of taurine to taurine receptors, while exhibiting minimal effect on the binding of glutamate to glutamate receptors or muscimol to GABA-A receptors [1]. This is in contrast to the simple expectation that it would act as a direct GABA-A agonist. Furthermore, acamprosate binds to a specific, saturable site on rat brain membranes with a Kd of 120 µM and a Bmax of 450 pmol/mg of protein. This binding site is sensitive to spermidine (IC50: 13.32 ± 1.1 µM), indicating an interaction with the NMDA receptor complex that is not shared by taurine or other simple amino acid derivatives [2].

Neuropharmacology Receptor Binding Mechanism of Action

NMDA Receptor Modulation: Biphasic State-Dependent Activity of Acamprosate

Acamprosate uniquely acts as a 'partial co-agonist' at the NMDA receptor, exhibiting a biphasic, state-dependent modulation. In vitro, under conditions of minimal NMDA receptor activation (no agonists), acamprosate markedly potentiated [3H]dizocilpine binding at concentrations between 5 and 200 µM, indicating a facilitatory effect. However, under conditions of maximal receptor activation (100 µM glutamate, 30 µM glycine), acamprosate inhibited [3H]dizocilpine binding at concentrations greater than 100 µM, demonstrating an inhibitory effect [1]. This functional profile is distinct from classical competitive or non-competitive NMDA antagonists, which typically only inhibit receptor function. The presence of 1 µM spermidine inhibited the enhancing effects of acamprosate, further highlighting its unique interaction with the NMDA receptor complex [2].

Glutamatergic System NMDA Receptor Pharmacodynamics

Clinical Efficacy Differentiation: Acamprosate vs. Naltrexone in Randomized Trial

A head-to-head clinical study comparing acamprosate and naltrexone in 157 recently detoxified men with alcohol dependence revealed distinct efficacy profiles. While there was no difference in the average time to first drink between groups, naltrexone recipients had a significantly longer time to relapse (defined as five or more drinks in a day) compared to acamprosate recipients (63 days vs. 42 days; p = 0.02) [1]. Furthermore, a significantly higher proportion of naltrexone recipients had not relapsed after one year compared to acamprosate recipients (41% vs. 17%; p = 0.0009). Conversely, a meta-analysis of 64 trials suggested acamprosate was slightly more effective at helping patients remain completely abstinent, while naltrexone was better at reducing heavy drinking and cravings [2].

Alcohol Use Disorder Clinical Trial Comparative Effectiveness

Network Meta-Analysis: Acamprosate Efficacy Profile vs. Gabapentin and Topiramate

A 2023 systematic review and network meta-analysis (NMA) of 61 RCTs involving 8,666 participants evaluated the comparative effectiveness of AUD pharmacotherapies, including acamprosate, naltrexone, disulfiram, baclofen, topiramate, and gabapentin [1]. Acamprosate demonstrated a unique efficacy signature. It showed statistically significant efficacy against placebo for reducing drinks per day (DPD) and drinks per drinking day (DPDD), but did not show significant efficacy for reducing the percentage of drinking days (%DD) or percentage of heavy drinking days (%HDD). In contrast, gabapentin showed the opposite profile: significant efficacy against placebo for %DD and %HDD, but not for DPD and DPDD [2]. Topiramate showed superiority across all outcomes but with a less desirable adverse effect profile [3].

Alcohol Use Disorder Network Meta-Analysis Drinking Outcomes

Formulation and Purity Differentiation: Acamprosate Calcium vs. Impure Homotaurine Mixtures

Commercial synthesis of acamprosate calcium (CAS 77337-76-9) has historically faced challenges related to purity and process scalability. Early three-step synthetic processes often yielded products contaminated with homotaurine calcium and other impurities [1]. A scalable, direct synthesis process was developed to overcome these drawbacks, enabling the preparation of high-purity calcium acamprosate. This process avoids the use of homotaurine calcium as an intermediate, thereby minimizing the presence of a key impurity that lacks the N-acetyl group essential for the compound's pharmacological profile [2]. Patented methods describe purification techniques using mixed ethanol-water solvents to achieve high-purity final product [3].

Chemical Synthesis Quality Control Formulation

Acamprosate 77337-76-9: Targeted Research and Industrial Application Scenarios Based on Differential Evidence


Investigating the Role of Calcium in CNS Drug Action

Based on the evidence that the calcium moiety, not N-acetylhomotaurinate, is the active pharmacophore [1], acamprosate (CAS 77337-76-9) is the essential tool compound for studies designed to investigate the role of calcium in modulating relapse-related behaviors and glutamatergic signaling. Procurement of the precise calcium salt is mandatory; other salts or the free acid will yield no effect in these models.

Mechanistic Studies on State-Dependent NMDA Receptor Modulation

Researchers aiming to dissect the functional nuances of NMDA receptor modulation, particularly state-dependent and biphasic effects, should select acamprosate. Its unique 'partial co-agonist' profile, where it potentiates the receptor under low activation (5-200 µM) and inhibits it under high activation (>100 µM), makes it a valuable probe for studying neuroadaptive processes in addiction and other neuropsychiatric disorders [2].

Comparative Clinical Trials Focused on Maintenance of Abstinence

For clinical research programs where the primary endpoint is the maintenance of complete abstinence from alcohol, acamprosate is the preferred comparator agent. Meta-analytic evidence suggests acamprosate is slightly more effective than naltrexone for this specific outcome [3], and its efficacy profile is distinct from that of gabapentin and topiramate, which show different strengths on consumption outcomes [4].

Quality Control and Reference Standard for Calcium Acamprosate Formulations

Given the known challenges in synthesizing high-purity acamprosate calcium free from homotaurine calcium [5], procurement of a certified reference standard of acamprosate (CAS 77337-76-9) is essential for analytical laboratories and pharmaceutical quality control units. This standard is required for method validation, impurity profiling, and ensuring batch-to-batch consistency of generic formulations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acamprosate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.